

Application Note: Quantitative Analysis of Madol (Desoxymethyltestosterone) by High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Madol	
Cat. No.:	B1670310	Get Quote

Abstract

This document details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Madol** (Desoxymethyltestosterone). The described protocol is intended for researchers, scientists, and professionals in drug development and quality control. The method utilizes a reversed-phase C18 column with UV detection, providing a robust and reliable approach for the determination of **Madol** in raw materials or finished products. All procedural steps, from sample preparation to data analysis, are outlined, and the method is supported by a comprehensive, albeit hypothetical, validation summary according to ICH guidelines.

Introduction

Madol, chemically known as desoxymethyltestosterone (DMT), is a synthetic and orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[1] It is recognized as a designer steroid and has been marketed to athletes and bodybuilders for performance enhancement.[1] Due to its potential for abuse and the need for quality control in any legitimate formulations, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for the analysis of pharmaceutical compounds.[2][3] This application note presents a complete protocol for the analysis of **Madol** using a reversed-phase HPLC method with UV detection.



Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). In this mode, the stationary phase is nonpolar (a C18 column), while the mobile phase is a more polar mixture of acetonitrile and water. **Madol**, being a relatively nonpolar steroid, is retained on the column and then eluted by the organic-rich mobile phase. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is performed using an ultraviolet (UV) detector. Structurally, **Madol** is a 2-ene steroid, lacking the conjugated 3-keto group found in many common anabolic steroids.[1] This results in weak UV absorbance at higher wavelengths. Therefore, detection is set at a lower wavelength of 210 nm, where many organic molecules, including those with isolated double bonds, exhibit absorbance.[4]

Instrumentation and Materials Instrumentation

- HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Analytical balance (0.01 mg sensitivity).
- Ultrasonic bath.
- pH meter.
- · Vortex mixer.
- Syringe filters (0.45 μm, PTFE or nylon).

Chemicals and Reagents

- Madol (Desoxymethyltestosterone) reference standard.
- Acetonitrile (HPLC grade).
- · Water (HPLC grade or Milli-Q).
- Methanol (HPLC grade).



• All other chemicals should be of analytical reagent grade.

Chromatographic Conditions

Parameter	Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: Water
B: Acetonitrile	
Gradient Program	0-20 min: 60% B to 90% B
20-22 min: 90% B	
22-25 min: Return to 60% B	_
25-30 min: Re-equilibration at 60% B	
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection	UV at 210 nm
Run Time	30 minutes

Experimental Protocols Standard Solution Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Madol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
 Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (60% Acetonitrile in Water) to obtain concentrations ranging from 1 μg/mL to 100 μg/mL.



Sample Preparation (from a hypothetical supplement capsule)

- Sample Collection: Take the contents of five capsules, weigh them, and calculate the average weight.
- Extraction: Accurately weigh a portion of the homogenized powder equivalent to 10 mg of
 Madol and transfer it to a 50 mL centrifuge tube.
- Add 20 mL of methanol to the tube.
- Vortex for 2 minutes and sonicate for 20 minutes to extract the active ingredient.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Dilution: Carefully transfer the supernatant to a 100 mL volumetric flask. Repeat the
 extraction process on the residue with another 20 mL of methanol, combine the
 supernatants, and dilute to volume with methanol. This yields a theoretical concentration of
 100 μg/mL.
- Final Preparation: Dilute 1 mL of this solution to 10 mL with the mobile phase (60% Acetonitrile in Water) to obtain a final theoretical concentration of 10 μg/mL.
- Filter the final solution through a 0.45 μm syringe filter into an HPLC vial before injection.

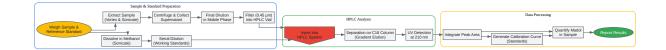
Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is suitable for its intended purpose.



Validation Parameter	Acceptance Criteria	Hypothetical Result
Specificity	No interference from placebo at the analyte retention time.	Complies
Linearity (Range)	Correlation Coefficient (r²) ≥ 0.999	r² = 0.9995 (1-100 μg/mL)
Accuracy (% Recovery)	98.0% - 102.0%	99.2% - 101.5%
Precision		
Repeatability (RSD%)	RSD ≤ 2.0%	0.85%
Intermediate (RSD%)	RSD ≤ 2.0%	1.25%
Limit of Detection (LOD)	Signal-to-Noise Ratio ≥ 3:1	0.3 μg/mL
Limit of Quantitation (LOQ)	Signal-to-Noise Ratio ≥ 10:1	1.0 μg/mL
Robustness	RSD ≤ 2.0% after deliberate minor changes	Complies (Flow rate ±0.1, Column Temp ±2°C)

Visualizations Experimental Workflow

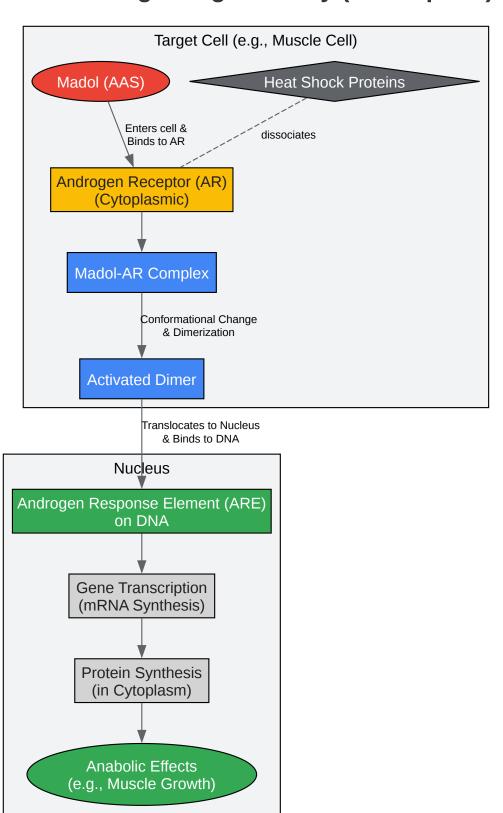


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Caption: Workflow for the HPLC analysis of Madol.



Anabolic Steroid Signaling Pathway (Conceptual)



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Caption: Conceptual signaling pathway of anabolic steroids.

Conclusion

The developed High-Performance Liquid Chromatography method provides a simple, precise, and accurate means for the quantitative determination of **Madol**. The method validation results, though hypothetical, are based on established regulatory requirements and indicate that the protocol is reliable and robust for routine analysis in a quality control environment. The use of a standard C18 column and a common mobile phase composition makes this method easily adaptable in most analytical laboratories.

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